molecular formula C13H19NO3 B358427 1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one CAS No. 1568-01-0

1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one

Cat. No. B358427
CAS RN: 1568-01-0
M. Wt: 237.29g/mol
InChI Key: HSSNCUJHRGPSFH-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one, commonly known as DMAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMAP belongs to the class of compounds known as ketones and is widely used as a catalyst in organic synthesis.

Scientific Research Applications

Antidepressant Agent Research

1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one and its analogs have been studied for their potential as antidepressant agents. Clark et al. (1979) explored a series of compounds for their antidepressant properties and found that some analogs showed promise due to their activity in biochemical and pharmacological animal models of depression, combined with a relative lack of anticholinergic side effects (Clark et al., 1979).

Receptor Agonist Development

This compound has also been identified as a nonpeptidic agonist of the urotensin-II receptor, which is significant for pharmacological research and drug development. Croston et al. (2002) discovered that certain enantiomers of this compound were effective at the human UII receptor, indicating potential for use as a pharmacological research tool and drug lead (Croston et al., 2002).

Optical Property Studies

Research by Razvi et al. (2019) focused on the nonlinear optical properties of related compounds, indicating potential applications in materials science. They studied the nonlinear refractive index and absorption coefficient, finding that these properties varied significantly with concentration and laser power (Razvi et al., 2019).

Chemical Synthesis and Structural Studies

The compound has been used in various chemical synthesis and structural studies. For instance, Garcia et al. (1992) reported on the reaction of α-bromoacetoarenones with 3-(N,N-dimethylamino)propan-1-ol, leading to the formation of specific ammonium bromides, which was contrary to previous reports (Garcia et al., 1992).

Cardioselectivity Research

In cardiovascular research, compounds like 1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one have been studied for their cardioselectivity. Rzeszotarski et al. (1979) synthesized a series of these compounds and found that some of them demonstrated significant cardioselectivity, making them potential candidates for beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSNCUJHRGPSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3,4-Dimethoxy acetophenone (3 g, 0.0166 moles, 1 equiv.) in ethanol was added paraformaldehyde (0.5 g, 0.0166 moles, 1 equiv.), dimethylamine hydrochloride (4.2 g, 0.0499 moles, 3 equiv.) and the reaction mixture was refluxed at 80° C. for 12 h. Consumption of starting materials was confirmed by LC-MS analysis and TLC. Ethanol was evaporated under reduced pressure; the crude solid residue was stirred with acetone at 0° C. for 1 h, filtered, washed with acetone, dried under vacuum. After that the solid was suspended in water, basified with 10% sodium bicarbonate solution (pH˜8), extracted by dichloromethane (2×200 ml), washed with water followed by satd. Brine solution. The organic layer was dried over sodium sulfate and concentrated to get 2.9 g (73% yield) title compound as green oily liquid. It was taken forward for the next step without any further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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